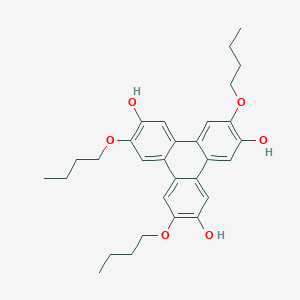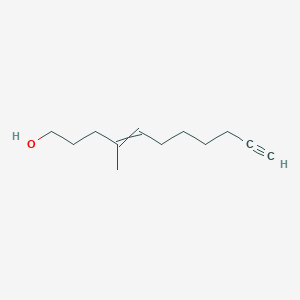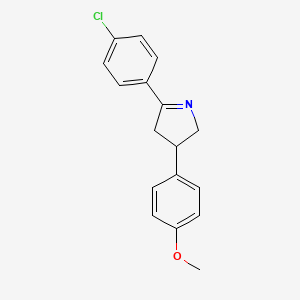![molecular formula C42H54S2 B12611357 5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene CAS No. 918441-43-7](/img/structure/B12611357.png)
5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene is a chemical compound known for its unique structure and properties It consists of two thiophene rings connected by a bithiophene linkage, with each thiophene ring substituted by a phenyl group that is further substituted with an undec-10-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Undec-10-en-1-yl Groups: The final step involves the attachment of the undec-10-en-1-yl groups to the phenyl rings. This can be achieved through a hydrosilylation reaction, where the phenyl rings react with undec-10-en-1-ylsilane in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the undec-10-en-1-yl groups to single bonds, resulting in saturated alkyl chains.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkyl chains.
Substitution: Nitro or halogen-substituted phenyl rings.
Aplicaciones Científicas De Investigación
5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the synthesis of conductive polymers and materials with unique electronic properties.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studies of molecular interactions and drug design.
Industrial Applications: It is used in the production of advanced materials with specific electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene involves its interaction with molecular targets through its thiophene and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s electronic properties and its ability to form conductive pathways in materials.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis[4-(decyloxy)phenyl]-2,2’-bithiophene: Similar structure but with decyloxy groups instead of undec-10-en-1-yl groups.
5,5’-Bis[4-(hexyl)phenyl]-2,2’-bithiophene: Similar structure but with hexyl groups instead of undec-10-en-1-yl groups.
Uniqueness
5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene is unique due to the presence of the undec-10-en-1-yl groups, which provide longer alkyl chains and potential for additional functionalization. This enhances its solubility and processability in organic solvents, making it more suitable for certain applications in organic electronics and materials science.
Propiedades
Número CAS |
918441-43-7 |
|---|---|
Fórmula molecular |
C42H54S2 |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
2-(4-undec-10-enylphenyl)-5-[5-(4-undec-10-enylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C42H54S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h3-4,23-34H,1-2,5-22H2 |
Clave InChI |
AGZUOSZGFABQNU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)



![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
